This compound, also known as IC87114, is being investigated for its potential to inhibit a specific enzyme called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a critical role in various cellular processes, including cell growth, survival, and migration. Abnormal PI3Kδ activity has been implicated in several diseases, including cancer and inflammatory disorders [].
Studies have shown that IC87114 can bind to and inhibit PI3Kδ, thereby blocking its activity []. This inhibition disrupts the signaling pathways downstream of PI3Kδ, potentially leading to anti-cancer and anti-inflammatory effects.
IC-87114 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform, commonly referred to as PI3Kδ. It has a molecular formula of C22H19N7O and a molecular weight of 397.43 g/mol. This compound exhibits a high degree of specificity, with an IC50 value of approximately 0.5 μM for PI3Kδ, making it significantly more potent compared to its effects on other isoforms such as PI3Kγ, where the IC50 is around 29 μM . IC-87114 is primarily utilized in research settings to study the role of PI3Kδ in various biological processes, particularly in immune responses and cancer biology.
The proposed mechanism of action involves the compound binding to the active site of PI3Kδ, thereby inhibiting its enzymatic activity and affecting downstream cellular signaling pathways crucial for cancer cell proliferation and survival []. However, detailed understanding of the binding mode and specific interactions with PI3Kδ awaits further research [].
IC-87114 functions by inhibiting the activity of PI3Kδ, which plays a critical role in the signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of this kinase leads to reduced levels of phosphatidylinositol 3-phosphate (PIP3), a lipid second messenger crucial for various cellular processes. In human neutrophils, IC-87114 effectively inhibits PIP3 biosynthesis and chemotaxis induced by stimuli such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .
The biological activity of IC-87114 has been extensively studied:
The synthesis of IC-87114 involves several steps typically found in organic chemistry. While specific detailed methods are proprietary or not widely published, general synthetic routes for similar compounds often include:
The precise synthetic pathway for IC-87114 may vary based on the starting materials used and desired purity levels.
IC-87114 is primarily used in research related to:
Studies have indicated that IC-87114 interacts selectively with PI3Kδ, demonstrating minimal cross-reactivity with other isoforms such as PI3Kα and PI3Kβ. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition. Interaction studies typically involve assessing its effects on downstream signaling pathways, such as Akt phosphorylation in various cell types .
Several compounds exhibit similar inhibitory effects on PI3K isoforms but differ in selectivity and potency:
IC-87114 stands out due to its high selectivity for PI3Kδ, which may lead to fewer off-target effects compared to other inhibitors that affect multiple isoforms.